![molecular formula C11H18N2O B6159943 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one CAS No. 288092-87-5](/img/no-structure.png)
4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one
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Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one involves the condensation of 4,4-dimethyl-1-pentanone with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "4,4-dimethyl-1-pentanone", "1-methyl-1H-pyrazole-3-carboxaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4,4-dimethyl-1-pentanone and 1-methyl-1H-pyrazole-3-carboxaldehyde to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS RN |
288092-87-5 |
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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